molecular formula C14H21ClN2O B1525172 2-Amino-1-[3,4-dihydro-1(2H)-quinolinyl]-3-methyl-1-butanone hydrochloride CAS No. 1246172-76-8

2-Amino-1-[3,4-dihydro-1(2H)-quinolinyl]-3-methyl-1-butanone hydrochloride

Cat. No. B1525172
M. Wt: 268.78 g/mol
InChI Key: RLJWJVLOOIQUPX-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, solubility, melting point, and more. The molecular weight of “2-Amino-1-[3,4-dihydro-1(2H)-quinolinyl]-3-methyl-1-butanone hydrochloride” is 240.73 .

Scientific Research Applications

Synthesis and Chemical Studies

  • Synthesis of Derivatives : Research by Wang et al. (2010) focused on synthesizing a series of 2-aminochromene derivatives, including 2-amino-benzo[h] chromene and 2-aminopyrano[3,2-h] quinolin derivatives, through a process catalyzed by KF-Al2O3. The structures were confirmed using X-ray analysis, demonstrating the versatility of this compound in chemical synthesis (Wang, Shi, & Tu, 2010).

Pharmacological Studies

  • Antimalarial Activity : Werbel et al. (1986) synthesized a series of compounds, including 2-amino-1-[3,4-dihydro-1(2H)-quinolinyl]-3-methyl-1-butanone hydrochloride derivatives, and studied their antimalarial properties. They found significant antimalarial potency against Plasmodium berghei in mice, encouraging further clinical trials (Werbel et al., 1986).

Material Science and Catalysis

  • Catalysis in Synthesis : A study by Lei et al. (2011) developed a green and efficient procedure for synthesizing 2-amino-3-cyano-1,4,5,6-tetrahydropyrano[3,2-c]quinolin-5-one derivatives using 2-amino-1-[3,4-dihydro-1(2H)-quinolinyl]-3-methyl-1-butanone hydrochloride. This method highlights the compound's utility in catalysis with minimal environmental impact (Lei, Ma, & Hu, 2011).

Structural and Molecular Studies

  • Hydrogen Bonding and Polymorphism : Podjed and Modec (2022) explored the hydrogen bonding and polymorphism of amino alcohol salts with quinaldinate, including compounds related to 2-amino-1-[3,4-dihydro-1(2H)-quinolinyl]-3-methyl-1-butanone hydrochloride. Their work contributes to a deeper understanding of molecular interactions and structure (Podjed & Modec, 2022).

Future Directions

The future directions for research on “2-Amino-1-[3,4-dihydro-1(2H)-quinolinyl]-3-methyl-1-butanone hydrochloride” could involve further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could lead to a better understanding of the compound and its potential applications .

properties

IUPAC Name

2-amino-1-(3,4-dihydro-2H-quinolin-1-yl)-3-methylbutan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O.ClH/c1-10(2)13(15)14(17)16-9-5-7-11-6-3-4-8-12(11)16;/h3-4,6,8,10,13H,5,7,9,15H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLJWJVLOOIQUPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCCC2=CC=CC=C21)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-[3,4-dihydro-1(2H)-quinolinyl]-3-methyl-1-butanone hydrochloride

CAS RN

1246172-76-8
Record name 1-Butanone, 2-amino-1-(3,4-dihydro-1(2H)-quinolinyl)-3-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1246172-76-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Amino-1-[3,4-dihydro-1(2H)-quinolinyl]-3-methyl-1-butanone hydrochloride
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2-Amino-1-[3,4-dihydro-1(2H)-quinolinyl]-3-methyl-1-butanone hydrochloride
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2-Amino-1-[3,4-dihydro-1(2H)-quinolinyl]-3-methyl-1-butanone hydrochloride
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2-Amino-1-[3,4-dihydro-1(2H)-quinolinyl]-3-methyl-1-butanone hydrochloride
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2-Amino-1-[3,4-dihydro-1(2H)-quinolinyl]-3-methyl-1-butanone hydrochloride
Reactant of Route 6
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2-Amino-1-[3,4-dihydro-1(2H)-quinolinyl]-3-methyl-1-butanone hydrochloride

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